molecular formula C13H13F4NO4 B8127692 (R)-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid

(R)-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid

Cat. No.: B8127692
M. Wt: 323.24 g/mol
InChI Key: NSPXTRMFSGPFDI-SNVBAGLBSA-N
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Description

®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated benzamido group and a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorinated benzamido group and the trifluoromethoxy substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated and trifluoromethoxy substituents on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamido group and trifluoromethoxy substituent may enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Fluoro-5-(trifluoromethyl)benzamido)-3-methylbutanoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-2-(2-Fluoro-5-(methoxy)benzamido)-3-methylbutanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid lies in its specific combination of fluorinated benzamido and trifluoromethoxy substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-[[2-fluoro-5-(trifluoromethoxy)benzoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO4/c1-6(2)10(12(20)21)18-11(19)8-5-7(3-4-9(8)14)22-13(15,16)17/h3-6,10H,1-2H3,(H,18,19)(H,20,21)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPXTRMFSGPFDI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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